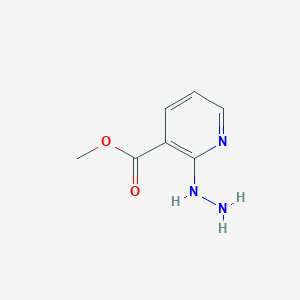

Methyl 2-hydrazinylnicotinate

描述

Methyl 2-hydrazinylnicotinate is a nicotinic acid derivative featuring a hydrazine group (-NHNH₂) at the 2-position of the pyridine ring and a methyl ester moiety at the carboxylate position. This compound serves as a critical intermediate in synthesizing pharmacologically active molecules, particularly semicarbazide and thiosemicarbazide derivatives. Its synthesis involves the condensation of ethyl 2-methylnicotinate with hydrazine hydrate, yielding a hydrazide structure (compound 7 in ) . Key characterization methods include $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and high-resolution mass spectrometry (HRMS), which confirm the presence of distinct NH groups (δ 8.38–10.35 ppm) and methyl substituents (δ 2.72–3.91 ppm) .

属性

IUPAC Name |

methyl 2-hydrazinylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-9-6(5)10-8/h2-4H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYDOXWHUCIOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methyl 2-hydrazinylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl nicotinate with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

化学反应分析

Hydrazone Formation with Carbonyl Compounds

The hydrazine group reacts with aldehydes or ketones to form hydrazones, a reaction critical for constructing heterocycles or stabilizing intermediates.

Key Reaction Example

Under acidic conditions (e.g., methanesulfonic acid), Methyl 2-hydrazinylnicotinate reacts with 4-hydroxyalkenals (e.g., 4-hydroxynonenal) to form a chromophore with λ<sub>max</sub> = 586 nm.

This reaction is selective for α,β-unsaturated aldehydes, enabling analytical applications in oxidative stress studies .

Oxidation Reactions

The hydrazine group can undergo oxidation to form diazenes or other nitrogen-containing derivatives.

Oxidation Pathways

-

With H<sub>2</sub>O<sub>2</sub>: Forms azo compounds (R–N=N–R) via a two-electron oxidation process.

-

With KMnO<sub>4</sub>: Oxidative cleavage of the N–N bond may occur under strongly acidic conditions, yielding pyridine derivatives and nitrogen gas.

Challenges: Over-oxidation can lead to decomposition, necessitating controlled conditions (e.g., low temperatures and stoichiometric oxidant use).

Cyclization Reactions

The hydrazine group participates in cyclization to form fused heterocycles. For example:

Triazole Formation

Reaction with nitriles or imidates under basic conditions yields 1,2,4-triazole derivatives.

| Reagent | Product | Conditions |

|---|---|---|

| Benzoyl chloride | 1,2,4-Triazole-fused pyridine | DMF, 80°C, 4 hours |

| Acetonitrile | 3-Amino-1,2,4-triazole derivative | Cu(I) catalysis, microwave heating |

These reactions are valuable in medicinal chemistry for generating bioactive scaffolds.

Substitution Reactions

The hydrazine group acts as a nucleophile in substitutions with electrophiles:

Alkylation

-

Reagents: Alkyl halides (e.g., methyl iodide) or epoxides.

-

Conditions: Base (e.g., K<sub>2</sub>CO<sub>3</sub>), polar aprotic solvent (e.g., DMF).

-

Product: N-Alkylated hydrazine derivatives.

Acylation

-

Reagents: Acid chlorides or anhydrides.

-

Conditions: Room temperature, triethylamine as base.

-

Product: Hydrazides, useful as intermediates in peptidomimetics.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Methyl 2-hydrazinylnicotinate has been investigated for its antitumor properties. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting cancer pathways. For instance, derivatives of methyl 2-hydrazinylnicotinate are noted for their ability to inhibit specific kinases involved in tumor growth.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that methyl 2-hydrazinylnicotinate can be utilized to synthesize compounds with significant inhibitory effects on IKKβ, an important target in cancer therapy. The synthesis involves multi-step reactions where methyl 2-hydrazinylnicotinate acts as a key intermediate, leading to the development of novel anticancer agents such as ML-120B and BAY-1082439, which are currently in preclinical stages .

Radiopharmaceutical Applications

Use in Imaging

Methyl 2-hydrazinylnicotinate and its derivatives are increasingly being explored for their potential in radiopharmaceuticals. They can be conjugated with radiolabels for use in imaging techniques, particularly in oncology and neurology.

Case Study: Development of Imaging Agents

Research has shown that derivatives of methyl 2-hydrazinylnicotinate can be effectively labeled with technetium-99m (99mTc), a widely used isotope in diagnostic imaging. These compounds have been tested for their efficacy in targeting specific receptors associated with cancer cells, providing a non-invasive method for tumor detection .

Neuropharmacology

Potential Neuroprotective Effects

Emerging studies suggest that methyl 2-hydrazinylnicotinate may exhibit neuroprotective properties. Its structural similarity to nicotinic acid allows it to interact with nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neuroprotection.

Data Table: Applications Overview

作用机制

The mechanism of action of methyl 2-hydrazinylnicotinate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .

相似化合物的比较

Ethyl 2-Methylnicotinate (Compound 5)

Structural Differences : Ethyl 2-methylnicotinate replaces the hydrazine group with an ethyl ester (-COOEt) and retains a methyl group at the pyridine’s 2-position.

Physicochemical Properties :

- Reactivity : The ethyl ester group is less nucleophilic than the hydrazine moiety, making it less reactive toward acylating agents like isocyanates.

- Applications : Primarily used as a precursor for hydrazide synthesis (e.g., compound 7) rather than direct biological activity .

Key Data :

| Property | Methyl 2-Hydrazinylnicotinate | Ethyl 2-Methylnicotinate |

|---|---|---|

| Functional Group | -NHNH₂, -COOMe | -COOEt, -CH₃ |

| Molecular Weight (g/mol) | ~207.2 (estimated) | ~235.3 (calculated) |

| Reactivity | High (nucleophilic NH) | Moderate (ester hydrolysis) |

Semicarbazide/Thiosemicarbazide Derivatives (Compounds 9a–9w)

Structural Differences: These derivatives incorporate substituted semicarbazide or thiosemicarbazide groups (-NHCONHAr or -NHCSNHAr) attached to the nicotinohydrazide core. Biological Relevance:

2-Hydroselenonicotinon

Structural Differences : Replaces the hydrazine group with a hydroxyl-selenium (-SeOH) moiety.

Reactivity and Applications :

- Redox Activity : Selenium’s redox-active nature may confer antioxidant or pro-oxidant effects, unlike the hydrazine group’s nucleophilic character.

- Therapeutic Potential: Selenium derivatives are explored for antiviral and anticancer applications, whereas hydrazine derivatives target enzyme inhibition (e.g., urease) .

2-Methylimidazole

Structural Differences : Features an imidazole ring instead of pyridine, with a methyl group at the 2-position.

Functional Contrast :

- Basicity : Imidazole (pKa ~7.0) is more basic than pyridine (pKa ~5.2), affecting solubility and interaction with biological targets.

- Applications : 2-Methylimidazole is widely used in coordination chemistry and catalysis, whereas Methyl 2-hydrazinylnicotinate is tailored for medicinal chemistry .

Research Findings and Trends

- Synthetic Utility : Methyl 2-hydrazinylnicotinate’s hydrazine group enables facile derivatization into semicarbazides, which show promise in antimicrobial and anticancer drug discovery .

- Stability : Hydrazine derivatives are prone to oxidation, necessitating stabilization via aryl substitutions or formulation as prodrugs.

- Comparative Solubility : Methyl esters generally exhibit higher lipophilicity than ethyl esters, influencing bioavailability. For example, methyl 2-hydrazinylnicotinate (logP ~1.5) is more membrane-permeable than ethyl analogs (logP ~2.0) .

生物活性

Methyl 2-hydrazinylnicotinate (MHN) is a compound derived from the modification of nicotinic acid, which has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of MHN, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Methyl 2-hydrazinylnicotinate is synthesized through the reaction of methyl nicotinate with hydrazine derivatives. The chemical structure features a hydrazine moiety attached to the pyridine ring of nicotinic acid, which is believed to enhance its biological activity.

Antimicrobial Activity

MHN has been evaluated for its antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of methyl nicotinate, including MHN, exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.49 to 7.81 µg/mL, indicating a strong potential for use in treating bacterial infections .

Table 1: Antimicrobial Activity of Methyl 2-Hydrazinylnicotinate Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Methyl 2-hydrazinylnicotinate | Staphylococcus aureus | 0.49 |

| Methyl 2-hydrazinylnicotinate | Bacillus subtilis | 1.95 |

| Methyl 2-hydrazinylnicotinate | E. coli | 3.9 |

Anticancer Activity

Research has indicated that MHN exhibits promising anticancer effects, particularly against breast cancer cell lines such as MCF-7. In vitro studies have shown that MHN can inhibit cell proliferation significantly, with IC50 values suggesting effective cytotoxicity at concentrations as low as 100 µg/mL .

Table 2: Anticancer Activity of Methyl 2-Hydrazinylnicotinate

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Methyl 2-hydrazinylnicotinate | MCF-7 | 100 |

| Methyl 2-hydrazinylnicotinate | HeLa | 150 |

The mechanism by which MHN exerts its biological effects involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that MHN binds effectively to target sites on these enzymes, disrupting their function and leading to cell death .

Case Studies

- Antimicrobial Efficacy : A study conducted on various hydrazine derivatives demonstrated that MHN showed comparable activity to standard antibiotics against multi-drug resistant strains of bacteria. This highlights its potential as an alternative therapeutic agent in antibiotic resistance scenarios .

- Cytotoxicity in Cancer Cells : In a comparative study assessing various derivatives of methyl nicotinate, MHN was found to have superior cytotoxic effects against breast cancer cells compared to other synthesized compounds, suggesting its specificity and potency as an anticancer agent .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。